Phenol, 3-bromo-, methylcarbamate
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Overview
Description
Phenol, 3-bromo-, methylcarbamate is a chemical compound with the molecular formula C8H8BrNO2. It is a derivative of phenol where a bromine atom is substituted at the 3-position of the benzene ring, and a methylcarbamate group is attached to the hydroxyl group of phenol. This compound is known for its reactivity and is used in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Bromination of Phenol: The compound can be synthesized by the bromination of phenol using bromine in the presence of a catalyst such as ferric bromide (FeBr3). The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination.
Methylcarbamate Formation: The brominated phenol is then reacted with methyl isocyanate to form the methylcarbamate derivative. This reaction is usually performed under mild conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactors and controlled reaction environments to ensure consistent product quality. The process is optimized to minimize by-products and maximize yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 3-methylcarbamate phenol.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the benzene ring due to the activating effect of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like zinc dust and hydrochloric acid (HCl) are used for reduction reactions.
Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration and sulfonation reactions.
Major Products Formed:
Quinones: Oxidation can lead to the formation of quinones, which are important intermediates in organic synthesis.
Reduced Derivatives: Reduction reactions produce 3-methylcarbamate phenol, which has different chemical properties and applications.
Scientific Research Applications
Phenol, 3-bromo-, methylcarbamate is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Phenol, 3-bromo-, methylcarbamate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Phenol, 3-bromo-, methylcarbamate is similar to other bromophenol derivatives, such as Phenol, 4-bromo-, methylcarbamate. its unique position of the bromine atom at the 3-position and the presence of the methylcarbamate group make it distinct in terms of reactivity and applications. Other similar compounds include:
Phenol, 4-bromo-, methylcarbamate
Phenol, 3-methyl-5-(1-methylethyl)-, methylcarbamate
Properties
IUPAC Name |
3-bromophenol;methylcarbamic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO.C2H5NO2/c7-5-2-1-3-6(8)4-5;1-3-2(4)5/h1-4,8H;3H,1H3,(H,4,5) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSOWGHKEAKMPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)O.C1=CC(=CC(=C1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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